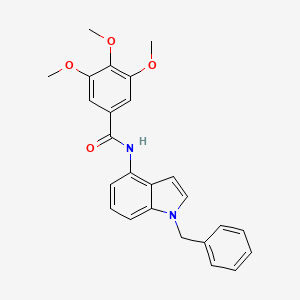

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a benzyl group at the nitrogen atom and a trimethoxybenzamide moiety at the 4-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Amidation: The final step involves the reaction of the benzylated indole with 3,4,5-trimethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole ring and the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving indole derivatives.

Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzamide moiety may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

- N-(1-benzyl-1H-indol-4-yl)acetamide

- N-(1-benzyl-1H-indol-4-yl)benzoic acid

- N-(1-benzyl-1H-indol-4-yl)-3,4-dimethoxybenzamide

Uniqueness

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. The trimethoxy substitution pattern may enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds with fewer or different substituents.

Biological Activity

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a synthetic compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant findings from the literature.

Chemical Structure and Properties

This compound features a complex structure that combines an indole moiety with a trimethoxybenzamide group. The molecular formula is C22H26N2O4, and it has a molecular weight of approximately 382.5 g/mol. The presence of both indole and trimethoxy groups is significant for its biological activity.

The biological activity of this compound is attributed to its interaction with various cellular targets. It has been shown to:

- Inhibit Tubulin Polymerization : Similar to other compounds with a trimethoxyaryl structure, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase1.

- Induce Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases12.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 52 | G2/M phase arrest, apoptosis |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 74 | G2/M phase arrest, apoptosis |

| HeLa (Cervical Cancer) | 65 | Induction of apoptosis |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells1[^4^].

Other Biological Activities

Beyond its anticancer effects, this compound may also possess:

- Anti-inflammatory Properties : Some studies suggest potential modulation of inflammatory pathways.

- Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains.

Case Studies and Research Findings

Several research initiatives have focused on evaluating the biological activity of this compound:

- Study on Breast Cancer Cells : A detailed study demonstrated that this compound significantly inhibited cell proliferation in breast cancer models through microtubule disruption1.

- Comparative Analysis with Other Compounds : When compared to similar compounds like phenstatin derivatives, this compound showed comparable or superior activity against cancer cell lines2.

Properties

Molecular Formula |

C25H24N2O4 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-(1-benzylindol-4-yl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C25H24N2O4/c1-29-22-14-18(15-23(30-2)24(22)31-3)25(28)26-20-10-7-11-21-19(20)12-13-27(21)16-17-8-5-4-6-9-17/h4-15H,16H2,1-3H3,(H,26,28) |

InChI Key |

JOIWQDZDETVAPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.